molecular formula C15H20N2O2S B4553887 N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No.: B4553887
M. Wt: 292.4 g/mol
InChI Key: BIBUPJJTPKIPKQ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a useful research compound. Its molecular formula is C15H20N2O2S and its molecular weight is 292.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.12454906 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has explored the synthesis and pharmacological potential of spirodecane derivatives, including compounds structurally related to N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane. For instance, Brubaker and Colley (1986) synthesized spirodecane derivatives to evaluate their dopamine agonist activity, finding specific analogues exhibiting potent activity in cat cardioaccelerator nerve assays, a promising insight for dopamine-related pharmacological interventions (Brubaker & Colley, 1986).

Material Science Applications

In material science, the compound has been utilized in the synthesis of polymers for environmental remediation. Akceylan, Bahadir, and Yılmaz (2009) reported the creation of a calix[4]arene-based polymer incorporating the 1,4-dioxa-8-azaspiro[4.5]decane structure for the efficient removal of water-soluble carcinogenic azo dyes and aromatic amines from water, demonstrating high sorption efficiency and potential for wastewater treatment applications (Akceylan, Bahadir, & Yılmaz, 2009).

Anticancer Research

Spirodecane derivatives have also been explored for their anticancer properties. Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives, showing moderate to high inhibition activities against various cancer cell lines, including HepG-2, PC-3, and HCT116, highlighting the potential of these compounds in anticancer drug development (Flefel et al., 2017).

Properties

IUPAC Name

N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-12-2-4-13(5-3-12)16-14(20)17-8-6-15(7-9-17)18-10-11-19-15/h2-5H,6-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBUPJJTPKIPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.